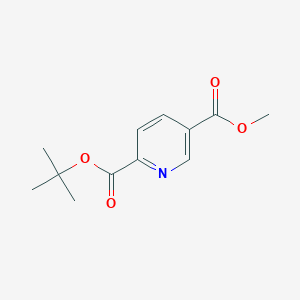

6-叔丁氧羰基烟酸甲酯

描述

Methyl 6-tert-butoxycarbonylnicotinate is a compound that is likely to contain a tert-butoxycarbonyl (BOC) protective group, based on the similarity of its name to the compounds studied in the provided papers. The BOC group is a common protecting group in organic synthesis, particularly for amines, due to its stability and ease of removal under mild acidic conditions. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the general behavior of BOC-protected compounds as discussed in the papers.

Synthesis Analysis

The synthesis of compounds containing BOC groups can be inferred from the polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) as described in the third paper. This process involves radical polymerization, which is a common method for synthesizing polymers and could potentially be adapted for the synthesis of small molecules like methyl 6-tert-butoxycarbonylnicotinate .

Molecular Structure Analysis

The molecular structure of BOC-containing compounds is characterized by the presence of the tert-butoxycarbonyl moiety. This group consists of a tert-butyl group bonded to a carbonyl (C=O) group, which in turn is connected to an oxygen atom. The BOC group is known for its steric bulk, which can influence the reactivity and stability of the molecule it is attached to .

Chemical Reactions Analysis

The BOC group is often used as a protective group because it can be removed under controlled conditions, typically by using acids. The thermal decomposition of polymers containing the BOC moiety, as studied in the third paper, shows that the deprotection occurs at around 200°C with the elimination of isobutene and carbon dioxide . This behavior might be extrapolated to small molecules like methyl 6-tert-butoxycarbonylnicotinate, although the specific conditions for deprotection could vary.

Physical and Chemical Properties Analysis

The physical and chemical properties of BOC-protected compounds are influenced by the presence of the BOC group. The steric bulk of the tert-butyl group can affect the solubility and crystallinity of the compound. The thermal decomposition study indicates that BOC-containing polymers decompose at around 200°C, suggesting that the BOC group imparts thermal lability to the compounds it protects . This property is crucial for the controlled deprotection of functional groups in synthetic chemistry.

科学研究应用

甲基化技术

一种通用的甲基化方法已被开发出来,这对于优化小分子性质的药物研究至关重要。该技术在仔细优化的条件下使用二叔丁基过氧化物作为氧化剂和甲基来源。它能够对各种药物样分子和药物构建模块中的 C(sp3)–H 键进行直接甲基化,展示了“神奇甲基”效应,其中单个甲基的添加显着改变了候选药物的效力、选择性和/或代谢稳定性 (A. Vasilopoulos, S. Krska, S. Stahl, 2021)。

聚合物化学

对叔丁氧羰基 (t-BOC) 部分的研究揭示了它们在保护聚合物上的羟基上的应用,这些部分热不稳定。它们在操纵聚合物的物理堆积结构和气体传输特性方面的应用。这种方法涉及将 t-BOC 附加到聚酰亚胺薄膜上并系统地去除它们以改变材料的特性。尽管在脱保护后观察到聚合物性能的细微差异,但这种策略突出显示了一种在玻璃态聚合物中进行自由体积操作的新方法 (Sharon Lin, Taigyu Joo, F. Benedetti, 2020)。

环境和健康方面的考虑

对合成酚类抗氧化剂 (SPA) 的研究,包括 2,6-二叔丁基-4-甲基苯酚等化合物,引起了人们对其环境发生、人体接触和潜在毒性的担忧。在各种环境基质和人体样本中检测到 SPA,表明广泛接触。毒性研究表明,一些 SPA 可能会引起肝毒性,具有内分泌干扰作用或致癌作用。这需要进一步调查环境行为、共同暴露的毒性效应,以及开发毒性较低且对环境影响较小的新型 SPA (Runzeng Liu, S. Mabury, 2020)。

抗菌应用

对阳离子两亲聚甲基丙烯酸酯衍生物的研究揭示了它们作为抗菌剂的潜力。通过探索构效关系,研究人员发现通过 N-(叔丁氧羰基)氨基乙基甲基丙烯酸酯和甲基丙烯酸丁酯共聚制备的聚合物显示出有希望的抗菌和降低的溶血活性,这取决于分子量和丁基的百分比。这突出了叔丁氧羰基保护聚合物在开发抗菌材料中的效用 (K. Kuroda, W. DeGrado, 2005)。

作用机制

Target of Action

Methyl 6-tert-butoxycarbonylnicotinate, similar to other nicotinic acid derivatives, primarily targets the nicotinic acetylcholine receptors . These receptors are ionotropic and are composed of five homomeric or heteromeric subunits . They play a crucial role in the transmission of signals in the nervous system.

Mode of Action

Methyl 6-tert-butoxycarbonylnicotinate acts as an agonist at the nicotinic acetylcholine receptors . This means that it binds to these receptors and activates them, leading to a series of events that result in the transmission of signals across neurons .

Biochemical Pathways

These include the cholinergic pathways, which are involved in a wide range of physiological processes, including muscle contraction, heart rate, and memory .

Pharmacokinetics

It is known that similar compounds, such as nicotine, are rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Methyl 6-tert-butoxycarbonylnicotinate’s action are likely to be similar to those of other nicotinic acid derivatives. This includes the stimulation of neurons, leading to increased signal transmission, and potentially a range of physiological effects depending on the specific neurons and pathways involved .

属性

IUPAC Name |

2-O-tert-butyl 5-O-methyl pyridine-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)9-6-5-8(7-13-9)10(14)16-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVENRSFSQPOSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)

![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)

![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)

![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2506393.png)